2,4,6-Trinitrobenzaldehyde
Overview
Description
2,4,6-Trinitrobenzaldehyde is an aromatic compound with the molecular formula C7H3N3O7. It is characterized by the presence of three nitro groups (-NO2) and an aldehyde group (-CHO) attached to a benzene ring. This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications.
Scientific Research Applications
2,4,6-Trinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of explosives and other high-energy materials due to its high nitrogen content and energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzaldehyde can be synthesized through the nitration of benzaldehyde. The process involves the introduction of nitro groups into the benzene ring of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 2,4,6-Trinitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups, leading to the formation of 2,4,6-Triaminobenzaldehyde.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 2,4,6-Trinitrobenzoic acid.
Reduction: 2,4,6-Triaminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrobenzaldehyde involves its reactivity with nucleophiles and electrophiles. The nitro groups are electron-withdrawing, making the benzene ring highly reactive towards nucleophilic attack. The aldehyde group can undergo various transformations, including oxidation and reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an aldehyde group.
2,4,6-Trinitrobenzoic acid: Similar but with a carboxylic acid group instead of an aldehyde group.
2,4,6-Triaminobenzaldehyde: Similar but with amino groups instead of nitro groups.
Uniqueness: 2,4,6-Trinitrobenzaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer high reactivity and versatility in chemical syntheses. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,4,6-trinitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFUMAYINFTNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060550 | |
Record name | Benzaldehyde, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-34-8 | |
Record name | 2,4,6-Trinitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,4,6-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TNBAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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